(3-Methyl-4,5-dinitrophenyl)methanol
Description
(3-Methyl-4,5-dinitrophenyl)methanol is a nitroaromatic compound characterized by a phenyl ring substituted with a methyl group at position 3 and two nitro (-NO₂) groups at positions 4 and 5. The primary functional group is a hydroxymethyl (-CH₂OH) moiety attached to the aromatic ring.
Nitroaromatic compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing nitro groups, which enhance stability and reactivity in substitution and reduction reactions. The methyl group in this compound may confer steric and electronic effects, influencing solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
(3-methyl-4,5-dinitrophenyl)methanol |
InChI |
InChI=1S/C8H8N2O5/c1-5-2-6(4-11)3-7(9(12)13)8(5)10(14)15/h2-3,11H,4H2,1H3 |
InChI Key |
OOSPKWXLQOFIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (3-Methyl-4,5-dinitrophenyl)methanol with its structural analog, (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, based on available
Key Differences:
- Substituent Positions and Identity : The target compound lacks the chloro (-Cl) group present in the analog, reducing its molecular weight by ~20.44 g/mol. The methyl group in the target is at position 3, while in the analog, it is at position 2.
- Steric Effects : The 3-methyl group in the target may create steric hindrance, affecting reaction pathways involving the aromatic ring.
Stability and Handling
The analog (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol is reported as stable at room temperature . While direct data for the target compound are unavailable, its structural similarity suggests comparable stability, though the lack of a chloro substituent might reduce susceptibility to hydrolysis or photodegradation.
Research Findings and Implications
Substituent Position Effects : Nitro groups at positions 4 and 5 (target) versus 3 and 5 (analog) alter the electron density distribution on the aromatic ring, impacting regioselectivity in subsequent reactions.
Functional Group Interplay : The hydroxymethyl group’s reactivity (e.g., oxidation to carboxylic acid or esterification) may differ between the two compounds due to electronic modulation by substituents.
Applications in Drug Discovery : Nitroaromatic building blocks are critical in designing kinase inhibitors and antimicrobial agents. The target’s methyl group could optimize pharmacokinetic properties by modulating lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
